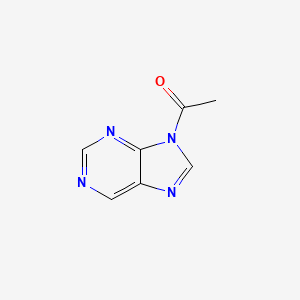

1-(9H-purin-9-yl)ethanone

説明

1-(9H-Purin-9-yl)ethanone, also known as 1-(6-amino-9H-purin-9-yl)ethanone (CAS: 6743-09-5), is a purine derivative characterized by an acetyl group (ethanone) attached to the N9 position of the purine ring. Its molecular formula is C₇H₇N₅O, with a molar mass of 177.16 g/mol and a density of 1.66 g/cm³ (predicted). Key properties include a high melting point (280°C) and a pKa of 2.57, indicative of moderate acidity .

特性

分子式 |

C7H6N4O |

|---|---|

分子量 |

162.15 g/mol |

IUPAC名 |

1-purin-9-ylethanone |

InChI |

InChI=1S/C7H6N4O/c1-5(12)11-4-10-6-2-8-3-9-7(6)11/h2-4H,1H3 |

InChIキー |

WVJLGTBKYSTGGA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1C=NC2=CN=CN=C21 |

製品の起源 |

United States |

準備方法

1-(9H-プリン-9-イル)エタノンの合成は、一般的にプリン誘導体とアセチル化剤の反応によって行われます。一般的な方法の1つは、触媒の存在下で無水酢酸を用いてアデニンをアセチル化することです。反応条件には、反応を促進するために混合物を特定の温度に加熱することが含まれる場合が多いです。 工業生産方法には、収率を向上させ、生産コストを削減するために、より効率的な触媒プロセスが含まれる場合があります .

化学反応の分析

1-(9H-プリン-9-イル)エタノンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を用いて酸化させることができ、カルボン酸が生成されます。

還元: 水素化リチウムアルミニウムなどの還元剤を用いて還元反応を行うことができ、アルコール誘導体が生成されます。

置換: 求核置換反応が起こり、プリン環の水素原子が他の官能基に置き換わります。一般的な試薬には、ハロゲンとアルキル化剤があります。

加水分解: この化合物は、酸または塩基の存在下で加水分解を受けることができ、アセチル基が分解し、プリン誘導体が生成されます.

科学的研究の応用

1-(9H-プリン-9-イル)エタノンは、科学研究において幅広い応用があります。

化学: これは、より複雑な分子の合成、特に新規医薬品の開発における構成要素として使用されます。

生物学: この化合物は、ヌクレオチドと構造が類似しているため、DNAおよびRNAとの相互作用における潜在的な役割について研究されています。

医学: ヌクレオチドの合成と機能を阻害する能力があるため、抗癌剤としての可能性について研究が進められています。

作用機序

1-(9H-プリン-9-イル)エタノンの作用機序は、核酸との相互作用に関係しています。これは、DNAまたはRNA鎖にインターカレーションして、それらの正常な機能を阻害することができます。この阻害は、DNA複製と転写の阻害につながる可能性があり、抗癌療法の候補となっています。 この化合物は、ヌクレオチド合成に関与する特定の酵素を阻害し、さらに生物学的効果に寄与する可能性もあります .

類似の化合物との比較

1-(9H-プリン-9-イル)エタノンは、1-(6-アミノ-9H-プリン-9-イル)エタノンなどの他のプリン誘導体と比較することができます。

1-(6-アミノ-9H-プリン-9-イル)エタノン: この化合物は、6位にアミノ基を持っていて、化学反応性と生物学的活性を大きく変化させる可能性があります。

1-(ピリジン-4-イル)エタノン: この化合物は、プリン環ではなくピリジン環を含んでおり、化学的性質と用途が異なります。

2-(4-ブロモフェニル)-1-(ピリジン-3-イル)エタノン: ブロモフェニル基の存在により、特に置換反応において、反応性が追加されます

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 8 : 1-[4-(6-Amino-9-ethyl-9H-purin-2-ylethynyl)-phenyl]-ethanone

- Molecular Formula : C₁₇H₁₅N₅O

- Key Features : Incorporates a phenyl-ethynyl linker at the C2 position and an ethyl group at N7.

- Synthesis: Prepared via Sonogashira coupling, yielding 67% after chromatography .

- Physical Properties : Melting point reported as 92–30°C (likely typographical error), with a lower density compared to the target compound.

Compound 12 : 2-(2-Amino-6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)-ethan-1-one

- Molecular Formula : C₁₃H₉Cl₃N₅O

- Key Features: Dichlorophenyl group at the ethanone moiety and chloro-substitution at C6 of the purine.

- Synthesis : Low yield (<30% ) due to steric hindrance from dichlorophenyl and chloro-purine groups .

- Significance : Increased lipophilicity may improve membrane permeability but complicates synthetic accessibility .

1-{4-[2-(6-Amino-9H-purin-9-yl)ethoxy]phenyl}ethanone

- Molecular Formula : C₁₅H₁₅N₅O₂

- Key Features: Ethoxy-phenyl spacer at the ethanone group.

Physicochemical Properties

Note: The reported melting range for Compound 8 (92–30°C) is likely erroneous and may reflect decomposition or impurities.

生物活性

1-(9H-purin-9-yl)ethanone, also known as purine ethanone, is a compound of significant interest in the fields of biochemistry and pharmacology due to its structural resemblance to nucleotides. This similarity suggests potential roles in biological processes involving DNA and RNA, making it a candidate for further investigation in various biological activities.

- Molecular Formula : C7H8N4O

- Molecular Weight : 164.16 g/mol

- CAS Number : 13238-83-6

The biological activity of 1-(9H-purin-9-yl)ethanone is primarily attributed to its interaction with nucleic acids and proteins involved in cellular signaling pathways. The compound can act as a modulator of enzyme activity, particularly those involved in nucleotide metabolism and signal transduction.

Key Mechanisms:

- Nucleotide Mimicry : Its structural similarity to purines allows it to interact with enzymes that recognize nucleotide substrates.

- Enzyme Inhibition : It has been shown to inhibit specific kinases, affecting downstream signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

1-(9H-purin-9-yl)ethanone has been studied for various biological activities, including:

- Antitumor Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) through the modulation of kinase activity.

- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral effects by interfering with viral replication mechanisms.

Case Studies

-

Antitumor Effects on Cancer Cell Lines :

- A study conducted on various cancer cell lines demonstrated that 1-(9H-purin-9-yl)ethanone significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types, indicating its potential as an anticancer agent.

-

Mechanistic Studies on Kinase Inhibition :

- In vitro assays revealed that 1-(9H-purin-9-yl)ethanone acts as a competitive inhibitor of protein kinases such as CKIα and ERK2, with IC50 values reported at 5.6 µM and 52 µM respectively. This inhibition leads to altered phosphorylation states of target proteins involved in cell cycle regulation.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication | |

| Kinase Inhibition | Competitive inhibition of CKIα and ERK2 |

Future Directions

Further research is warranted to explore the full therapeutic potential of 1-(9H-purin-9-yl)ethanone. Future studies should focus on:

- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific targets.

- Mechanistic Insights : Elucidating the detailed molecular mechanisms underlying its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。